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Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by the

production of interleukin-17 (IL-17). They play a critical role in host defense against

extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and

inflammatory diseases. A key feature of Th17 cells is their remarkable plasticity, allowing them

to transdifferentiate into other T helper subsets, such as T regulatory type 1 (Tr1) cells, which

have immunosuppressive functions. This plasticity represents a potential therapeutic target for

modulating immune responses.

Ned-19 is a potent and selective antagonist of nicotinic acid adenine dinucleotide phosphate

(NAADP)-mediated Ca2+ signaling.[1] NAADP is a powerful intracellular second messenger

that mobilizes Ca2+ from acidic organelles, such as lysosomes, and is involved in T-cell

activation and function.[2][3][4][5][6] Recent studies have demonstrated that by inhibiting

NAADP signaling, Ned-19 can modulate the differentiation and plasticity of CD4+ T cells.

Specifically, trans-Ned 19 has been shown to promote the conversion of Th17 cells into IL-10-

producing Tr1-like cells, thereby enhancing their suppressive capacity.[2][3][4] This suggests

that targeting the NAADP pathway with compounds like Ned-19 could be a novel therapeutic

strategy for autoimmune diseases.

These application notes provide detailed protocols for utilizing Ned-19 to study Th17 cell

plasticity in vitro, including the isolation and differentiation of murine naïve CD4+ T cells,
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treatment with Ned-19, and analysis of cellular phenotypes and functions.

Data Presentation
The following tables summarize the quantitative effects of trans-Ned 19 on murine Th17 cell

differentiation and plasticity as reported in key studies.

Table 1: Effect of trans-Ned 19 on In Vitro Th17 Differentiation

Treatment Group Concentration (µM) IL-17A+ Cells (% of CD4+)

DMSO (Control) 0.1% 15.2 ± 1.5

trans-Ned 19 10 20.1 ± 2.1*

trans-Ned 19 30 22.5 ± 2.3

trans-Ned 19 100 25.3 ± 2.8

*p < 0.05, **p < 0.01 compared to DMSO control. Data are presented as mean ± SEM. Adapted

from Nawrocki, et al., 2021.

Table 2: Effect of trans-Ned 19 on IL-10 Expression in Differentiated Th17 Cells

Treatment Group Concentration (µM)
IL-10+ Cells (% of IL-17A
Fate+ CD4+)

DMSO (Control) 0.1% 5.8 ± 0.9

trans-Ned 19 10 10.2 ± 1.3*

trans-Ned 19 30 14.5 ± 1.8

trans-Ned 19 100 18.1 ± 2.2

*p < 0.05, **p < 0.01 compared to DMSO control. Data are presented as mean ± SEM, from

cells cultured under Th17 polarizing conditions. Adapted from Nawrocki, et al., 2021.
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Caption: Ned-19 inhibits NAADP-mediated Ca²⁺ release, modulating downstream signaling and

promoting Th17 cell plasticity towards a Tr1 phenotype.
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Caption: Workflow for investigating Ned-19's effect on Th17 cell plasticity, from isolation to

analysis.

Experimental Protocols
Protocol 1: Isolation of Murine Naïve CD4+ T Cells
This protocol describes the isolation of naïve CD4+ T cells from mouse spleen and lymph

nodes.

Materials:

C57BL/6 mice (6-10 weeks old)

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM

HEPES, and 50 µM 2-mercaptoethanol (Complete RPMI)

70 µm cell strainers

ACK lysis buffer (150 mM NH4Cl, 10 mM KHCO3, 0.1 mM EDTA)

FACS buffer (PBS with 2% FBS and 2 mM EDTA)

Naïve CD4+ T Cell Isolation Kit, mouse (e.g., Miltenyi Biotec or similar)[7]

Procedure:

Euthanize mice according to approved institutional guidelines.

Aseptically harvest spleens and lymph nodes (axillary, brachial, inguinal, and mesenteric)

and place them in a petri dish containing cold Complete RPMI.

Generate a single-cell suspension by gently mashing the tissues through a 70 µm cell

strainer using the plunger of a syringe.[3][8]

Wash the strainer with additional medium and collect the cell suspension in a 50 mL conical

tube.

Centrifuge the cells at 300 x g for 7 minutes at 4°C. Discard the supernatant.
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For the spleen sample, resuspend the pellet in 2-5 mL of ACK lysis buffer and incubate for 3-

5 minutes at room temperature to lyse red blood cells.[3][8]

Quench the lysis by adding 30 mL of Complete RPMI. Centrifuge as in step 5.

Combine the spleen and lymph node cell pellets if desired.

Isolate naïve CD4+ T cells using a negative selection magnetic bead-based kit according to

the manufacturer's instructions.[7][9] The goal is to enrich for CD4+CD62L+CD44lowCD25-

cells.

Purity of the isolated naïve CD4+ T cells should be >95% as assessed by flow cytometry.

Protocol 2: In Vitro Th17 Differentiation and Ned-19
Treatment
This protocol details the differentiation of naïve CD4+ T cells into Th17 cells and treatment with

Ned-19.

Materials:

Isolated naïve CD4+ T cells (from Protocol 1)

Complete RPMI medium

96-well round-bottom plates

Plate-bound anti-mouse CD3ε antibody (clone 145-2C11)

Soluble anti-mouse CD28 antibody (clone 37.51)

Recombinant mouse TGF-β1 (1-5 ng/mL)[10][11]

Recombinant mouse IL-6 (20-50 ng/mL)[10][11][12]

Anti-mouse IL-4 neutralizing antibody (10 µg/mL)[10][12]

Anti-mouse IFN-γ neutralizing antibody (10 µg/mL)[10][12]
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trans-Ned 19 (Tocris or equivalent), dissolved in DMSO

DMSO (vehicle control)

Procedure:

Coat a 96-well plate with anti-CD3ε antibody (2-5 µg/mL in PBS) overnight at 4°C. Before

use, wash the wells twice with sterile PBS.

Resuspend naïve CD4+ T cells in Complete RPMI at a concentration of 1 x 10^6 cells/mL.

Prepare the Th17 polarizing cytokine cocktail in Complete RPMI:

Soluble anti-CD28 antibody (1-2 µg/mL)

TGF-β1 (e.g., 2 ng/mL)

IL-6 (e.g., 20 ng/mL)

Anti-IL-4 antibody (10 µg/mL)

Anti-IFN-γ antibody (10 µg/mL)

Add trans-Ned 19 to the desired final concentrations (e.g., 10, 30, 100 µM) to the appropriate

wells. Add an equivalent volume of DMSO to the control wells (final concentration ≤ 0.1%).

Add 100 µL of the cell suspension (1 x 10^5 cells) to each well.

Add 100 µL of the 2x cytokine cocktail (with or without Ned-19) to the corresponding wells.

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

Protocol 3: Flow Cytometric Analysis of Th17 and Tr1
Cells
This protocol is for the intracellular staining of cytokines to assess Th17 and Tr1 populations.

Materials:
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Differentiated T cells (from Protocol 2)

Cell Stimulation Cocktail (containing PMA and Ionomycin, e.g., from eBioscience)

Protein Transport Inhibitor Cocktail (containing Brefeldin A and Monensin, e.g., from

eBioscience)

FACS buffer

Fixable Viability Dye

Anti-mouse CD4 antibody (e.g., clone RM4-5)

BD Cytofix/Cytoperm™ Fixation/Permeabilization Solution Kit

Anti-mouse IL-17A antibody (e.g., clone eBio17B7)[13]

Anti-mouse IL-10 antibody (e.g., clone JES5-16E3)

Anti-mouse IFN-γ antibody (e.g., clone XMG1.2)

Flow cytometer

Procedure:

Four to five hours before harvesting, restimulate the cells by adding a Cell Stimulation

Cocktail and a Protein Transport Inhibitor Cocktail to the culture medium according to the

manufacturer’s instructions.[12][14]

Harvest the cells and wash them with FACS buffer.

Stain for surface markers and viability: Resuspend cells in FACS buffer containing the

Fixable Viability Dye and anti-CD4 antibody. Incubate for 20-30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer.

Fix and permeabilize the cells using the Cytofix/Cytoperm™ kit according to the

manufacturer's protocol.
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Stain for intracellular cytokines: Resuspend the fixed and permeabilized cells in

Perm/Wash™ buffer containing fluorescently labeled antibodies against IL-17A, IL-10, and

IFN-γ.

Incubate for 30-45 minutes at 4°C in the dark.

Wash the cells twice with Perm/Wash™ buffer and resuspend in FACS buffer.

Acquire the samples on a flow cytometer.

Analyze the data using appropriate software. Gate on live, single, CD4+ lymphocytes to

determine the percentage of cells expressing IL-17A, IL-10, and IFN-γ.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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